Prepacifennol epoxide
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Overview
Description
Prepacifennol epoxide is a synthetic organic compound belonging to the class of epoxides, which are characterized by a three-membered ring containing an oxygen atom. Epoxides are known for their high reactivity due to the ring strain, making them valuable intermediates in organic synthesis. This compound has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prepacifennol epoxide can be synthesized through the epoxidation of alkenes using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid . The reaction involves the addition of an oxygen atom to the carbon-carbon double bond of the alkene, forming the three-membered epoxide ring. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance the reaction efficiency and selectivity. Common catalysts used in industrial epoxidation processes include titanium-based catalysts and metal porphyrins .
Chemical Reactions Analysis
Types of Reactions
Prepacifennol epoxide undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can proceed via nucleophilic attack, leading to the formation of β-substituted alcohols.
Oxidation and reduction: The epoxide ring can be oxidized to form diols or reduced to form alcohols.
Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, thiols, and halides, resulting in the formation of substituted products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and thiols.
Catalysts: Metal-based catalysts, such as cobalt and tin, are often used to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound include β-substituted alcohols, diols, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Prepacifennol epoxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Prepacifennol epoxide involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This attack leads to the ring-opening and formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved in these reactions include the formation of β-substituted alcohols and diols, which are key intermediates in many synthetic processes .
Comparison with Similar Compounds
Prepacifennol epoxide can be compared with other similar epoxide compounds, such as:
Ethylene oxide: A simple epoxide used in the production of ethylene glycol and as a sterilizing agent.
Propylene oxide: Used in the production of polyether polyols for polyurethane foams.
Styrene oxide: Used in the synthesis of pharmaceuticals and as a reactive intermediate in organic synthesis.
This compound is unique due to its specific reactivity and the range of products it can form through various chemical reactions. Its applications in scientific research and industry further highlight its importance and versatility.
Properties
CAS No. |
55304-01-3 |
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Molecular Formula |
C15H21Br2ClO3 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4,4'-dibromo-5'-chloro-5,5,5',7-tetramethylspiro[3,8-dioxatricyclo[5.1.0.02,4]octane-6,2'-cyclohexane]-1'-ol |
InChI |
InChI=1S/C15H21Br2ClO3/c1-11(2)14(5-7(16)12(3,18)6-8(14)19)13(4)9(20-13)10-15(11,17)21-10/h7-10,19H,5-6H2,1-4H3 |
InChI Key |
AHEAISCIGHPMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CC(C(CC2O)(C)Cl)Br)C3(C(O3)C4C1(O4)Br)C)C |
Origin of Product |
United States |
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